BenchChemオンラインストアへようこそ!

15-epi-Travoprost

Pharmaceutical Quality Control Impurity Profiling HPLC Method Validation

15-epi-Travoprost (CAS 1420791-14-5), the C-15 epimer of the ocular hypotensive agent travoprost, is a synthetic prostaglandin F2α (PGF2α) analogue belonging to the fluprostenol series. While travoprost is a prodrug that delivers the potent FP receptor agonist 15(R)-fluprostenol (the free acid with Ki = 52 ± 2 nM at the human FP receptor), the 15-epi diastereomer represents the principal stereochemical impurity that must be rigorously controlled during API manufacturing.

Molecular Formula C26H35F3O6
Molecular Weight 500.5 g/mol
Cat. No. B13394170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-epi-Travoprost
Molecular FormulaC26H35F3O6
Molecular Weight500.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O
InChIInChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3
InChIKeyMKPLKVHSHYCHOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

15-epi-Travoprost: A Critical Prostaglandin F2α Epimeric Impurity Standard for Analytical and Synthetic Control


15-epi-Travoprost (CAS 1420791-14-5), the C-15 epimer of the ocular hypotensive agent travoprost, is a synthetic prostaglandin F2α (PGF2α) analogue belonging to the fluprostenol series. While travoprost is a prodrug that delivers the potent FP receptor agonist 15(R)-fluprostenol (the free acid with Ki = 52 ± 2 nM at the human FP receptor), the 15-epi diastereomer represents the principal stereochemical impurity that must be rigorously controlled during API manufacturing. The USP 35–NF 30 monograph for travoprost identifies the 15-epi diastereomer as a specified impurity with a stringent acceptance criterion (≤0.1%), underscoring its critical role in pharmacopeial compliance, analytical method validation, and pharmaceutical quality assurance [1].

Why Generic Prostaglandin Impurity Substitution Fails: The Stereochemical and Pharmacological Specificity of 15-epi-Travoprost


Prostaglandin F2α analogues cannot be generically interchanged as impurity reference standards or for pharmacological studies, because the C-15 stereochemistry profoundly influences both FP receptor binding and analytical chromatographic retention. In the fluprostenol series, the naturally occurring 15(R)-alcohol configuration yields potent FP agonism, whereas the inverted 15(S)-isomer (15-epi-fluprostenol) exhibits markedly reduced receptor-mediated activity—following a structure-activity paradigm wherein unnatural C-15 epimers of prostaglandins generally display approximately 100-fold lower potency [1]. Without the 15-epi-travoprost reference standard, analytical methods cannot unambiguously distinguish this pharmacologically inactive impurity from the active API, risking false assurance of stereochemical purity and regulatory non-compliance. Generic prostaglandin standards from other series (e.g., latanoprost or bimatoprost epimers) exhibit different chromatographic elution profiles and receptor selectivity fingerprints, making them unsuitable surrogates for travoprost-specific impurity quantification.

Product-Specific Quantitative Evidence Guide: 15-epi-Travoprost Differentiation from Travoprost and In-Class Epimers


Pharmacopeial Identity and Quantitative Impurity Limit of 15-epi Travoprost Relative to Travoprost API

The USP 35 official monograph for travoprost specifies the 15-epi diastereomer as a named impurity with a relative retention time (RRT) of approximately 0.90, a relative response factor (RRF) of 1.1, and an acceptance limit of not more than 0.1%. This quantitation is performed under the monograph's HPLC assay conditions and enables robust discrimination between travoprost API and its epimeric impurity [1]. In contrast, the 5,6-trans isomer found at RRT 1.16 has a substantially higher limit of 3.5%, demonstrating that the 15-epi diastereomer is one of the most tightly controlled impurities in the monograph due to its chemical closeness to the API.

Pharmaceutical Quality Control Impurity Profiling HPLC Method Validation

Synthetic Stereoselectivity: Quantitative Ratio of 15-epi Travoprost Formation During Travoprost Manufacture

In the key enone→enol reduction step of travoprost synthesis (Example 10 of US Patent 9,212,125 B2), the stereoselectivity for the desired 15R isomer is reported as 88.7% [1]. This implies that the undesired 15-epi (15S) diastereomer comprises 11.3% of the product mixture before purification. The patent explicitly acknowledges the 15-epi impurity and describes a purification procedure involving TBDMS protection of the diol and subsequent crystallization to remove the epimer. This quantitative selectivity data establishes the intrinsic formation ratio of the 15-epi impurity under catalytic reduction conditions and provides a benchmark for process improvement.

Synthetic Process Chemistry Stereoselective Reduction Process Optimization

Pharmacological Divergence: Reduced FP Receptor Agonism Confirms 15-epi-Travoprost as a Therapeutically Inactive Impurity

In the fluprostenol series, the inversion of the C-15 configuration from 15R to 15S produces a compound (15(S)-fluprostenol, the free acid metabolite of 15-epi-travoprost) with substantially reduced FP receptor agonist activity [1]. This is consistent with the broader prostaglandin SAR, wherein 15(R)-epimers of most prostaglandins exhibit approximately 100-fold lower potency than the corresponding natural 15(S)-isomers; however, in the fluprostenol series the neighboring C-16 phenoxy group reverses the absolute configuration-activity relationship, such that it is the 15(S)-isomer that is markedly less active. While travoprost acid [15(R)-fluprostenol] binds the human FP receptor with Ki = 52 ± 2 nM and activates the receptor with EC50 = 3.2 ± 0.6 nM (as reported by Sharif et al., 2002), specific FP agonist data for 15-epi-fluprostenol remain unpublished, consistent with its recognized lack of therapeutic utility.

Prostaglandin Pharmacology FP Receptor Agonism Structure-Activity Relationship

Process Differentiation: Selective Removal of 15-epi Travoprost via Silyl-Protection and Crystallization

US Patent 9,212,125 B2 describes that the 15-epi impurity can be removed from the travoprost synthetic mixture by selective protection of the 1,3-diol moiety of both diastereomers with tert-butyldimethylsilyl (TBDMS) groups, followed by crystallization of the protected diol [1]. The 15-epi diastereomer-derived TBDMS ether exhibits different solid-state solubility and crystallization properties compared to the corresponding 15R-protected intermediate, enabling physical separation. This differential crystallization behavior is a direct consequence of the altered molecular shape imparted by the inverted C-15 configuration.

Downstream Purification Impurity Removal Silyl Protection Chemistry

Best Research and Industrial Application Scenarios for 15-epi-Travoprost: Where This Impurity Standard Delivers Maximum Value


USP- and EP-Compliant HPLC Impurity Method Development and Validation for Travoprost API

The 15-epi-Travoprost reference standard is indispensable for establishing system suitability parameters—relative retention time (RRT ≈ 0.90 vs. travoprost RRT 1.0), resolution, and relative response factor (1.1)—as mandated by the USP 35 monograph. Analytical scientists use the standard to validate linearity, accuracy, precision, and the limit of quantification (LOQ) for the 15-epi impurity, directly supporting compliance with the ≤0.1% acceptance limit [1].

Stereochemical Purity Monitoring and Process Optimization in Travoprost Synthesis

Process chemists employ the 15-epi-Travoprost standard to measure the stereoselectivity of the enone→enol reduction step (baseline formation: 11.3%), quantify epimer carryover through downstream unit operations (e.g., TBDMS protection/crystallization), and demonstrate final API epimer content below 0.1%. This data is critical for process validation reports supporting regulatory filings [1].

Forced Degradation and Stability-Indicating Method Development for Travoprost Ophthalmic Formulations

In forced degradation studies (acid, base, oxidative, thermal, photolytic stress), the 15-epi-Travoprost standard serves as a marker to confirm that epimerization at C-15 is a potential degradation pathway. Chromatographic resolution between travoprost and the 15-epi peak (RRT 0.90) ensures that stability-indicating methods are specific and capable of detecting this critical degradation product, satisfying ICH Q1A/Q2B requirements [1].

Structure-Activity Relationship (SAR) Studies of Prostaglandin F2α Analogues Targeting the FP Receptor

Although 15-epi-fluprostenol is largely pharmacologically inactive at the FP receptor, it serves as an essential negative-control tool for confirming the stereospecificity of receptor engagement observed with 15(R)-fluprostenol (Ki = 52 nM). Researchers utilize the 15-epi standard to rule out non-stereospecific binding artifacts and to delineate the stereochemical determinants of FP receptor activation within the fluprostenol series [1].

Quote Request

Request a Quote for 15-epi-Travoprost

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.